molecular formula C10H14ClFN2 B184000 1-(3-Fluorophenyl)piperazine hydrochloride CAS No. 140478-97-3

1-(3-Fluorophenyl)piperazine hydrochloride

Cat. No. B184000
Key on ui cas rn: 140478-97-3
M. Wt: 216.68 g/mol
InChI Key: FFVUTWKWKLJJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05086055

Procedure details

This compound was prepared according to the procedure of Preparation 1. A mixture of 8.0 g (0.045 mol) of bis(2-chloroethyl)amine hydrochloride, 5.0 g (0.045 mol) of m-fluoroaniline and 12.5 g (0.09 mol) of solid potassium carbonate in a total volume of 50 mL of n-butanol gave 3.5 g (35%) of white solid, mp 205°-207° C. (methanol-water-ethyl ether).
Name
methanol water ethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7]Cl.[F:9][C:10]1[CH:11]=[C:12]([CH:14]=[CH:15][CH:16]=1)[NH2:13].C(=O)([O-])[O-].[K+].[K+].C(O)CCC>CO.O.C(OCC)C>[ClH:2].[F:9][C:10]1[CH:11]=[C:12]([N:13]2[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]2)[CH:14]=[CH:15][CH:16]=1 |f:0.1,3.4.5,7.8.9,10.11|

Inputs

Step One
Name
methanol water ethyl ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O.C(C)OCC
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
solid
Quantity
12.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
according to the procedure of Preparation 1

Outcomes

Product
Name
Type
product
Smiles
Cl.FC=1C=C(C=CC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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